![molecular formula C20H24FN5O3S B2512774 Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperazine-1-carboxylate CAS No. 887219-72-9](/img/structure/B2512774.png)
Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including a thiazolo[3,2-b][1,2,4]triazol ring, a fluorophenyl group, and a piperazine ring. The presence of these groups contributes to the compound’s unique chemical properties.Chemical Reactions Analysis
While specific chemical reactions involving this compound have not been detailed in the search results, similar compounds have shown promising neuroprotective and anti-inflammatory properties . These properties were evaluated using various assays including cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .科学的研究の応用
Antimicrobial and Antifungal Activities
Researchers have synthesized novel compounds incorporating 1,2,4-triazole derivatives to explore their antimicrobial and antifungal properties. For instance, the synthesis of various 1,2,4-triazole derivatives has been reported to show moderate to good antimicrobial activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Similarly, compounds containing ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates have demonstrated good antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Başoğlu, Ulker, Alpay-Karaoglu, & Demirbas, 2013).
Antitumor Activities
Compounds featuring the 1,2,4-triazole scaffold and various piperazine moieties have been investigated for their antitumor activities. A study revealed that 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group exhibited significant inhibitory activity against tumor cells, suggesting the therapeutic potential of these compounds in oncology (Ding, Zhang, Zhang, Mo, Li, & Zhao, 2016).
Neuroleptic Activities
Research into neuroleptic (antipsychotic) activities of new compounds has also been conducted. Studies on 4-aryl-5-[omega-(4-aryl-1-piperazinyl)alkyl]-2(3H)-oxazolones have shown interesting neuroleptic activity in animal models, indicating potential applications in treating psychiatric disorders (Cascio, Manghisi, & Fregnan, 1989).
Antiviral and Antibacterial Activities
Additionally, urea and thiourea derivatives of piperazine doped with Febuxostat have been synthesized and evaluated for their anti-TMV (Tobacco mosaic virus) and antimicrobial activities, showcasing the potential of these compounds in agricultural and medical applications (Reddy, Rasheed, Subba Rao, Adam, Venkata Rami Reddy, & Raju, 2013).
Serotonergic Neurotransmission Studies
The compound has also been explored as a radiolabeled antagonist for studying 5-HT1A receptors with PET (Positron Emission Tomography), contributing to our understanding of serotonergic neurotransmission and its implications in various psychiatric and neurological disorders (Plenevaux, Lemaire, Aerts, Lacan, Rubins, Melega, Brihaye, Degueldre, Fuchs, Salmon, Maquet, Laureys, Damhaut, Weissmann, Bars, Pujol, & Luxen, 2000).
作用機序
Target of Action
The compound “Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperazine-1-carboxylate” contains a thiazole ring and a triazole ring . Compounds containing these rings have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets of this compound would depend on its exact structure and configuration.
Mode of Action
The mode of action of “Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperazine-1-carboxylate” would depend on its specific targets. Generally, compounds with thiazole and triazole rings can interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor sites, or disrupting cell membranes .
Biochemical Pathways
The affected pathways would depend on the specific targets of “Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperazine-1-carboxylate”. Thiazole and triazole compounds can affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of “Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperazine-1-carboxylate” would depend on its specific chemical structure. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
The molecular and cellular effects of “Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperazine-1-carboxylate” would depend on its mode of action and the specific biochemical pathways it affects. Given the diverse biological activities of thiazole and triazole compounds, the effects could range from analgesic and anti-inflammatory effects to antimicrobial and antitumor effects .
Action Environment
The action, efficacy, and stability of “Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperazine-1-carboxylate” could be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. For example, the solubility of thiazole compounds can be affected by the solvent used .
特性
IUPAC Name |
ethyl 4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(2-fluorophenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O3S/c1-3-15-22-19-26(23-15)18(27)17(30-19)16(13-7-5-6-8-14(13)21)24-9-11-25(12-10-24)20(28)29-4-2/h5-8,16,27H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIJTKOBLQDXPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCN(CC4)C(=O)OCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

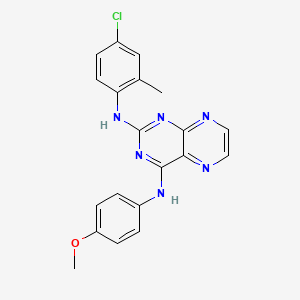
![2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid](/img/structure/B2512694.png)
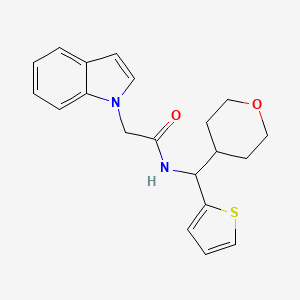
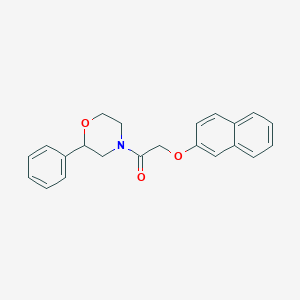

![N-[[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2512703.png)
![N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2512706.png)
![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide](/img/structure/B2512707.png)
![2-Methyl-3-{[(pyridin-4-yl)methyl]carbamoyl}naphtho[1,2-b]furan-5-yl acetate](/img/structure/B2512708.png)
![1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one](/img/structure/B2512709.png)
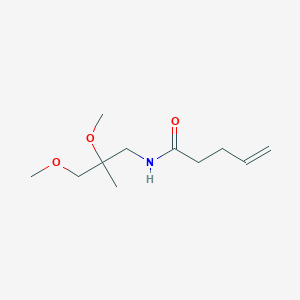
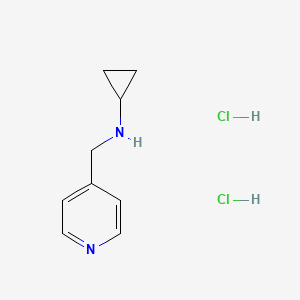
![[(1S,3R)-3-aminocyclohexyl]methanol;hydrochloride](/img/structure/B2512713.png)
![N-(Cyanomethyl)-4-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2512714.png)